5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole
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Overview
Description
5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole typically involves a multi-step process:
Formation of 1,2,3-triazole ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring. The reaction is usually carried out in the presence of a copper catalyst under mild conditions.
Oxadiazole ring formation: The next step involves the cyclization of a suitable precursor to form the 1,2,4-oxadiazole ring. This can be achieved through the reaction of a hydrazide with a nitrile in the presence of an acid catalyst.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reagents like chlorine or bromine, and nucleophiles such as amines or thiols, are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and microorganisms.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA in microorganisms or cancer cells.
Pathways Involved: It may interfere with critical biological pathways such as DNA replication, protein synthesis, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole
- 5-(1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole
Uniqueness
5-(1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(o-tolyl)-1,2,4-oxadiazole is unique due to the presence of both the 3-chloro-4-methylphenyl and o-tolyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
5-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-11-6-4-5-7-15(11)18-21-19(26-23-18)17-13(3)25(24-22-17)14-9-8-12(2)16(20)10-14/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRQWIZTSJOFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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